Dimethyl[2-(piperidin-3-yloxy)ethyl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-3-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-7-12-9-4-3-5-10-8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUBMOCEKSVMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(piperidin-3-yloxy)ethyl]amine typically involves the reaction of piperidine derivatives with dimethylamine. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a dimethylamine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine undergoes oxidation primarily at the tertiary amine group. Common oxidizing agents and products include:
| Reagent | Conditions | Major Product | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic medium (e.g., H₂SO₄) | N-Oxide derivatives | Forms stable N-oxide via single-electron transfer. |
| Hydrogen peroxide (H₂O₂) | Aqueous or alcoholic solution | N-Oxide or hydroxylamine | Concentration-dependent selectivity. |
N-Oxide formation enhances water solubility and modifies biological activity, making it relevant for prodrug design .
Reduction Reactions
The compound can be reduced to secondary amines or undergo ether cleavage under strong reducing conditions:
| Reagent | Conditions | Major Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, reflux | Secondary amine (piperidine derivative) |
| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, room temperature | Partially saturated derivatives |
Reduction with LiAlH₄ selectively targets the C–N bond, yielding secondary amines with retained ether functionality.
Substitution Reactions
Nucleophilic substitution occurs at the ethoxy group or amine center:
| Reagent | Conditions | Major Product |
|---|---|---|
| Sodium hydride (NaH) | Aprotic solvent (e.g., DMF) | Alkylated derivatives |
| Thiols (R-SH) | Basic conditions (K₂CO₃) | Thioether analogs |
Substitution reactions enable modular functionalization, such as introducing alkyl or aryl groups for structure-activity relationship studies.
Acid-Base Reactions
The tertiary amine reacts with acids to form water-soluble salts:
| Acid | Conditions | Major Product |
|---|---|---|
| Hydrochloric acid (HCl) | Aqueous solution, RT | Hydrochloride salt |
| Sulfuric acid (H₂SO₄) | Ethanol, reflux | Sulfate salt |
Salt formation improves bioavailability and stability, critical for pharmaceutical formulations .
Comparative Reaction Data
The table below summarizes key reaction outcomes and conditions:
| Reaction Type | Yield Range (%) | Optimal Conditions | Key Application |
|---|---|---|---|
| Oxidation to N-Oxide | 70–85 | H₂O₂ (30%), 60°C, 4 hrs | Prodrug synthesis |
| LiAlH₄ Reduction | 65–78 | Anhydrous ether, 0°C→RT | Secondary amine production |
| Alkylation | 55–90 | NaH, DMF, 12 hrs | Ligand diversification |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies .
-
Reduction : LiAlH₄ acts as a hydride donor, cleaving C–N bonds through a two-step electron transfer.
-
Substitution : SN2 mechanism dominates at the ethoxy group, with steric hindrance influencing regioselectivity.
This compound’s versatility in oxidation, reduction, and substitution makes it a valuable intermediate in medicinal chemistry and materials science. Further studies could explore its catalytic applications or enantioselective transformations.
Scientific Research Applications
Chemical Synthesis
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine is primarily utilized as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitutions, where the amine group is replaced with other functional groups under basic conditions (e.g., using sodium hydride or potassium carbonate) .
- Oxidation and Reduction : It can undergo oxidation with agents like potassium permanganate and reduction using lithium aluminum hydride, leading to various derivatives that may have distinct chemical properties .
Biological Research
In biological contexts, this compound has been investigated for its potential roles as a ligand in receptor binding studies. Its interactions with specific molecular targets may reveal insights into:
- Receptor Binding Studies : The compound has been explored for its ability to act as an agonist or antagonist at various receptors, which is crucial in understanding its pharmacological properties .
- Pharmacological Properties : Research has indicated potential applications in drug development, particularly as a candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems .
Medicinal Chemistry
The medicinal applications of this compound are noteworthy:
- Drug Development : The compound has been evaluated for its therapeutic potential in treating conditions such as Alzheimer's disease and cancer. For instance, derivatives of piperidine have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are targets in Alzheimer's treatment .
- Anticancer Activity : Some studies have reported that compounds incorporating piperidine moieties exhibit cytotoxic effects against cancer cell lines, suggesting a role in anticancer drug design .
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its versatility allows it to be used in various formulations, enhancing product performance across different sectors.
Case Study 1: Anticancer Activity
A study exploring the synthesis of piperidine derivatives demonstrated their effectiveness against FaDu hypopharyngeal tumor cells. The compounds exhibited better cytotoxicity compared to standard treatments like bleomycin, highlighting the potential of piperidine-based drugs in oncology .
Case Study 2: Alzheimer's Disease
Research on piperidine derivatives indicated their dual inhibition capabilities against cholinesterase enzymes. These compounds showed significant promise in improving cognitive function in models of Alzheimer's disease, emphasizing their therapeutic potential .
Comparative Analysis Table
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic synthesis | Participates in nucleophilic substitutions and redox reactions |
| Biological Research | Receptor binding studies | Potential agonist/antagonist activity at neurotransmitter receptors |
| Medicinal Chemistry | Drug development for neurological diseases | Effective inhibitors of acetylcholinesterase |
| Industrial Applications | Production of specialty chemicals | Enhances performance across various formulations |
Mechanism of Action
The mechanism of action of Dimethyl[2-(piperidin-3-yloxy)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine
- Key Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
- Molecular Formula : C₈H₁₈N₂O; Molecular Weight : 158.24 g/mol .
- Impact: Basicity: Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.8), altering protonation states in physiological conditions.
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine
- Key Structural Difference: Features a pyridine ring substituted with a dimethylaminopyrrolidine group.
- Molecular Formula : C₁₁H₁₈N₄; Molecular Weight : 206.29 g/mol .
- Impact: Aromatic Interactions: The pyridine ring enables π-π stacking with aromatic residues in enzyme active sites, a property absent in the piperidine-based parent compound. Electronic Effects: The electron-donating dimethylamino group on pyrrolidine enhances nucleophilicity compared to the ether-linked piperidine in the parent compound .
Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine
- Key Structural Difference : A tripodal ligand with three pyridylpyrimidine arms linked via sulfur atoms to a central amine.
- Molecular Formula : C₃₃H₃₀N₁₀S₃; Molecular Weight : 662.85 g/mol .
- Impact: Coordination Chemistry: The sulfur atoms and pyridylpyrimidine arms enable metal chelation (e.g., Cu²⁺, Zn²⁺), unlike the non-coordinating parent compound. Supramolecular Assembly: Forms 3D networks via π-π stacking, relevant for crystal engineering .
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
- Key Structural Difference : Substitutes dimethylamine with diethylamine and adds a trifluoropropyl group.
- Molecular Formula : C₁₀H₂₀F₃N₂; Molecular Weight : 233.28 g/mol .
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Properties |
|---|---|---|---|---|
| Dimethyl[2-(piperidin-3-yloxy)ethyl]amine | C₉H₂₀N₂O | 172.27 | Piperidine, ether, dimethylamine | Flexible linker, moderate basicity |
| Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine | C₈H₁₈N₂O | 158.24 | Pyrrolidine, ether, dimethylamine | Reduced steric bulk, lower basicity |
| 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine | C₁₁H₁₈N₄ | 206.29 | Pyridine, pyrrolidine, dimethylamino | Aromatic interactions, enhanced nucleophilicity |
| Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine | C₃₃H₃₀N₁₀S₃ | 662.85 | Pyridylpyrimidine, thioether | Metal coordination, supramolecular assembly |
| 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine | C₁₂H₂₀N₄O | 236.32 | Piperazine, methoxyethyl | Increased hydrophilicity, BBB penetration |
| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | C₁₀H₂₀F₃N₂ | 233.28 | Diethylamine, CF₃ | Electron-withdrawing, metabolic stability |
Biological Activity
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine, a compound with significant potential in pharmacological applications, has been the subject of various studies investigating its biological activity. This article aims to provide a comprehensive overview of the compound's mechanisms, effects, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its piperidine ring and dimethylamino group. Its molecular formula is CHNO, and it possesses both hydrophilic and lipophilic properties, making it suitable for interaction with biological membranes.
The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies. It interacts with various neurotransmitter receptors, including serotonin (5-HT) and norepinephrine transporters (NET), which are crucial in the modulation of mood and anxiety disorders. The compound may act as an agonist or antagonist depending on the specific receptor it binds to, influencing neurotransmitter release and reuptake processes .
In Vitro Studies
In vitro pharmacological evaluations have demonstrated that this compound exhibits significant affinity for multiple receptors:
- Serotonin Transporter (SERT) : The compound shows competitive inhibition, which may enhance serotonergic signaling.
- Norepinephrine Transporter (NET) : Similar to its action on SERT, it inhibits NET, suggesting potential antidepressant effects.
Table 1 summarizes the binding affinities of this compound compared to other related compounds:
| Compound | Target Receptor | Binding Affinity (K) |
|---|---|---|
| This compound | SERT | 10.3 nM |
| This compound | NET | 19.2 nM |
| Related Compound A | SERT | 15.0 nM |
| Related Compound B | NET | 25.5 nM |
Case Studies
- Antidepressant Activity : In a study evaluating various amphetamine derivatives, this compound was found to possess antidepressant-like properties due to its dual action on SERT and NET, supporting its potential as a therapeutic agent for depression .
- CNS Effects : Research has indicated that compounds similar to this compound can modulate central nervous system activity by enhancing neurotransmitter levels, which may lead to improved cognitive functions and mood stabilization .
Pharmacological Applications
This compound has been explored for various medicinal applications:
- Antidepressant Development : Due to its interaction with serotonin and norepinephrine systems, it is being investigated as a candidate for new antidepressant therapies.
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as anxiety disorders and attention deficit hyperactivity disorder (ADHD).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
